molecular formula C₂₆H₄₀D₄NNaO₇S B1157405 Tauro-α-muricholic Acid-d4 Sodium Salt

Tauro-α-muricholic Acid-d4 Sodium Salt

Cat. No.: B1157405
M. Wt: 541.71
Attention: For research use only. Not for human or veterinary use.
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Description

Tauro-α-muricholic Acid-d4 Sodium Salt is a stable, deuterium-labeled isotope of a taurine-conjugated muricholic acid. This compound is a key murine-specific primary bile acid released by the liver and is primarily used in cholestasis and bile acid metabolism studies . As a deuterated analog, it serves as an ideal internal standard for the precise quantification of endogenous bile acid levels in biological samples using mass spectrometry-based techniques. In research models, the non-labeled form of tauro-α-muricholate has been demonstrated to be as effective as tauro-β-muricholate and tauroursodeoxycholate in preventing liver damage induced by toxic bile salts like taurochenodeoxycholate . This hepatoprotective effect is notable as it is mediated by a 6β-hydroxy group rather than the 7β-hydroxy group found in other protective bile salts, suggesting a unique structure-activity relationship . Researchers utilize this high-quality compound to investigate complex metabolic pathways, gut-liver axis communication, and the role of specific bile acids as signaling molecules. This compound is provided as a solid and should be stored refrigerated (2-8°C) under an inert atmosphere due to its hygroscopic nature . This product is intended for research purposes solely and is not approved for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C₂₆H₄₀D₄NNaO₇S

Molecular Weight

541.71

Synonyms

2-[[(3α,5β,6β,7α)-3,6,7-Trihydroxy-24-oxocholan-24-yl]amino]-ethanesulfonic Acid-d4 Sodium Salt;  N-(3α,6β,7α-Trihydroxy-5β-cholan-24-oyl)-taurine-d4 Sodium Salt;  Tauro-α-muricholate-d4 Sodium Salt; 

Origin of Product

United States

Endogenous Biosynthesis and Biological Distribution of Tauro α Muricholic Acid

Pathways of Hepatic Synthesis and Conjugation of Primary Bile Acids

The synthesis of primary bile acids is a complex, multi-step process that occurs exclusively in the liver's hepatocytes and serves as the primary catabolic pathway for cholesterol. elsevier.esyoutube.com This process involves two main enzymatic pathways: the classical (or neutral) pathway and the alternative (or acidic) pathway.

The classical pathway is responsible for the majority of bile acid production in humans. youtube.com It is initiated in the endoplasmic reticulum by the enzyme cholesterol 7α-hydroxylase (CYP7A1), which is the rate-limiting step in bile acid biosynthesis. youtube.comnih.gov This pathway leads to the production of the two primary bile acids in humans: cholic acid (CA) and chenodeoxycholic acid (CDCA). elsevier.esnih.gov

The alternative pathway begins in the mitochondria with the enzyme sterol 27-hydroxylase (CYP27A1) and primarily produces CDCA. youtube.comnih.gov

In mice, the bile acid profile is distinct from that of humans. The primary bile acid chenodeoxycholic acid (CDCA) can undergo further hydroxylation at the 6β-position by the enzyme Cyp2c70 to produce α-muricholic acid (αMCA). wikipedia.org This makes αMCA a primary bile acid in mice. wikipedia.orgnih.gov

Before being secreted from the liver, these newly synthesized bile acids undergo conjugation with an amino acid, either taurine (B1682933) or glycine (B1666218). elsevier.esnih.gov This conjugation step, involving the enzymes bile acid-CoA synthetase (BACS) and bile acid-CoA:amino acid N-acyltransferase (BAAT), increases the molecule's water solubility and reduces its potential toxicity. nih.govnih.govwikipedia.org In the case of TαMCA, α-muricholic acid is conjugated with a molecule of taurine. wikipedia.org While humans conjugate bile acids with both glycine and taurine, rodents almost exclusively use taurine. nih.gov

Pathway StageKey Enzymes/ProcessesPrecursor(s)Product(s)Location
Primary Synthesis Classical (Neutral) PathwayCholesterolCholic Acid (CA), Chenodeoxycholic Acid (CDCA)Liver (Endoplasmic Reticulum)
Primary Synthesis Alternative (Acidic) PathwayCholesterolChenodeoxycholic Acid (CDCA)Liver (Mitochondria)
Muricholic Acid Synthesis (Mice) 6β-hydroxylation (Cyp2c70)Chenodeoxycholic Acid (CDCA)α-Muricholic Acid (αMCA)Liver
Conjugation N-acyl amidation (BACS, BAAT)α-Muricholic AcidTauro-α-muricholic Acid (TαMCA)Liver

Interspecies Variations in Bile Acid Composition and Tauro-α-muricholic Acid Abundance

The composition of the bile acid pool exhibits significant variation across different species. nih.govresearchgate.net These differences in bile acid profiles can lead to different physiological and metabolic responses.

TαMCA is a prominent bile acid in rodents like mice and rats but is found in only trace amounts in human serum. caymanchem.comnih.gov The primary bile acids in humans are cholic acid and chenodeoxycholic acid. nih.gov In contrast, the major primary bile acids in mice are cholic acid, α-muricholic acid, and β-muricholic acid. wikipedia.orgresearchgate.net Consequently, their taurine-conjugated forms, including TαMCA, are abundant in the murine enterohepatic system. nih.gov

A comparative analysis of bile acids in the liver of different species highlights these variations.

Bile AcidHuman Liver Conc. (pmol/mg)Mouse Liver Conc. (pmol/mg)Rat Liver Conc. (pmol/mg)
Tauro-α-muricholic acid (TαMCA) Not Detected1,230 ± 1,020179 ± 103
Tauro-β-muricholic acid (TβMCA) Not Detected10,210 ± 5,9902,750 ± 1,510
Taurocholic acid (TCA) 1,260 ± 1,18011,540 ± 8,1101,190 ± 447
Glycocholic acid (GCA) 3,180 ± 2,36020 ± 2010 ± 10
Taurochenodeoxycholic acid (TCDCA) 771 ± 725703 ± 514338 ± 174
Glycochenodeoxycholic acid (GCDCA) 3,180 ± 2,68010 ± 1010 ± 10

Data adapted from targeted profiling studies. Values are averages ± standard deviation and illustrate the significant differences in bile acid composition. nih.gov

Dynamics of Enterohepatic Circulation and Bile Acid Pool Regulation

The body maintains a stable pool of bile acids through a highly efficient recycling system known as the enterohepatic circulation. After being secreted into the intestine to aid in lipid digestion, approximately 95% of bile acids are reabsorbed in the terminal ileum and colon. elsevier.esnih.govnih.gov They are then transported back to the liver via the portal vein, where they are taken up by hepatocytes and can be secreted again. nih.govwikipedia.org This cycle repeats multiple times a day, ensuring a constant supply of bile acids for digestion while limiting the need for continuous synthesis. elsevier.esyoutube.com

The size of the bile acid pool is tightly regulated by a negative feedback mechanism designed to prevent the cytotoxic accumulation of bile acids. nih.gov This regulation is primarily mediated by the nuclear hormone receptor farnesoid X receptor (FXR), which acts as a bile acid sensor. nih.govnih.gov When bile acid concentrations in the intestine and liver rise, they bind to and activate FXR. nih.gov Activated FXR then initiates a signaling cascade that ultimately suppresses the expression of CYP7A1, the rate-limiting enzyme for bile acid synthesis, thus reducing the production of new bile acids. nih.govvtt.fi

A crucial research finding is that different bile acids can have different effects on FXR. While many bile acids are FXR agonists (activators), Tauro-α-muricholic acid (TαMCA) and its related compound, Tauro-β-muricholic acid (TβMCA), have been identified as potent FXR antagonists (inhibitors) in mice. caymanchem.comnih.govvtt.fi By antagonizing FXR, TαMCA can counteract the negative feedback signal, thereby promoting the synthesis of bile acids. The gut microbiota plays a significant role in this regulatory axis, as it can metabolize bile acids and alter the levels of FXR antagonists like TαMCA, which in turn influences host metabolism. nih.govvtt.fi

Molecular and Cellular Mechanisms of Tauro α Muricholic Acid Action

Nuclear Receptor Modulation and Ligand Interactions

The primary mechanism through which TαMCA exerts its effects is by modulating the activity of nuclear receptors, most notably FXR. Its interaction with FXR and the subsequent impact on transcriptional programs are central to its role in metabolic signaling.

Tauro-α-muricholic acid, along with its counterpart tauro-β-muricholic acid (TβMCA), is recognized as a naturally occurring antagonist of the farnesoid X receptor (FXR). nih.govresearchgate.netvtt.fi FXR is a nuclear receptor that functions as a key regulator of bile acid, lipid, and glucose metabolism. nih.govresearchgate.net When activated by agonist bile acids, FXR forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription. researchgate.net

TαMCA's antagonistic action disrupts this process. By binding to FXR, it prevents the conformational changes necessary for the recruitment of coactivators and subsequent gene transcription. researchgate.net This inhibition of FXR signaling perturbs several downstream cascades. One of the most critical is the FXR-fibroblast growth factor 15 (FGF15, the murine ortholog of human FGF19) signaling axis in the intestine. nih.govnih.gov Activation of intestinal FXR by agonist bile acids normally induces the expression and secretion of FGF15. FGF15 then travels to the liver via the portal circulation and signals through its receptor, FGFR4, to suppress the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. nih.govnih.govmdpi.com By antagonizing intestinal FXR, TαMCA inhibits FGF15 expression, leading to an upregulation of CYP7A1 and an increase in bile acid synthesis. nih.govmdpi.com

Another important signaling pathway perturbed by TαMCA's FXR antagonism is the FXR-small heterodimer partner (SHP) pathway in the liver. mdpi.com Hepatic FXR activation normally induces the expression of SHP, which in turn inhibits the expression of CYP7A1. nih.govmdpi.com TαMCA's antagonistic effect on hepatic FXR can therefore also contribute to the upregulation of bile acid synthesis.

The antagonism of FXR by TαMCA has a profound impact on the transcriptional programs that govern bile acid homeostasis. The primary effect is the disruption of the negative feedback loop that controls bile acid synthesis. As described above, by inhibiting the intestinal FXR-FGF15 axis and the hepatic FXR-SHP pathway, TαMCA leads to the derepression of the CYP7A1 gene. nih.govnih.govmdpi.com This results in an increased conversion of cholesterol to bile acids, expanding the total bile acid pool size.

Key Genes in Bile Acid Homeostasis Regulated by FXR and Affected by TαMCA

GeneFunctionEffect of FXR AgonismEffect of TαMCA (FXR Antagonism)
CYP7A1Rate-limiting enzyme in bile acid synthesisRepressionUpregulation
FGF15/19Intestinal hormone that represses CYP7A1InductionInhibition
SHPHepatic nuclear receptor that represses CYP7A1InductionInhibition

Influence on Lipid Metabolism and Glucose Homeostasis at a Mechanistic Level

The antagonistic effect of TαMCA on FXR, particularly in the intestine, has significant implications for lipid and glucose metabolism. Inhibition of intestinal FXR signaling has been shown to improve metabolic parameters in various preclinical models. mdpi.comnih.gov

Mechanistically, the inhibition of intestinal FXR by TαMCA can lead to a reduction in the synthesis of ceramides, which are lipid molecules implicated in insulin resistance. mdpi.com Furthermore, the resulting alterations in the bile acid pool composition can influence lipid absorption and metabolism. researchgate.net For instance, an expanded and more hydrophilic bile acid pool can decrease the efficiency of dietary fat absorption.

In terms of glucose homeostasis, the inhibition of intestinal FXR has been linked to improvements in insulin sensitivity and glucose tolerance. nih.govjst.go.jp One proposed mechanism involves the regulation of glucagon-like peptide-1 (GLP-1) secretion. nih.gov FXR activation has been shown to suppress the expression of proglucagon, the precursor to GLP-1. mdpi.com By antagonizing FXR, TαMCA may therefore enhance GLP-1 secretion from intestinal L-cells, which in turn stimulates insulin secretion and improves glucose disposal. nih.govnih.gov

Mechanistic Effects of TαMCA on Lipid and Glucose Metabolism

Metabolic ProcessKey Molecular Target/PathwayObserved Effect of TαMCA
Lipid MetabolismIntestinal FXR-Ceramide AxisPotential reduction in ceramide synthesis
Glucose HomeostasisIntestinal FXR-GLP-1 PathwayPotential increase in GLP-1 secretion

Interaction with Other Bile Acid Receptors and Signaling Pathways

While the primary focus of research on TαMCA has been its antagonism of FXR, bile acids are known to interact with other receptors, such as the G-protein coupled bile acid receptor 1 (TGR5), also known as GPBAR1. jst.go.jp TGR5 is a cell surface receptor that is expressed in various tissues, including the intestine, gallbladder, and certain immune cells. nih.gov

Advanced Analytical Methodologies Utilizing Tauro α Muricholic Acid D4 Sodium Salt As a Research Standard

Quantitative Mass Spectrometry for Bile Acid Profiling

Mass spectrometry coupled with chromatographic separation has become the gold standard for the comprehensive analysis of the bile acid pool in various biological samples. nih.gov These methods offer high sensitivity, specificity, and the ability to measure a wide range of bile acids simultaneously. creative-proteomics.com

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Applications

UPLC-MS/MS is a powerful technique widely used for the quantification of bile acids due to its high resolution, sensitivity, and speed. creative-proteomics.commdpi.com This method allows for the separation of isobaric bile acid species, which have the same mass but different structures, a critical requirement for accurate profiling. nih.gov Tauro-α-muricholic acid-d4 sodium salt is frequently used as an internal standard in UPLC-MS/MS methods to quantify its non-deuterated counterpart, tauro-α-muricholic acid (TαMCA), and other related bile acids. caymanchem.commedkoo.com The use of a deuterated standard helps to correct for variations in sample preparation and instrument response, leading to highly reliable quantitative data. researchgate.net

Researchers have developed and validated numerous UPLC-MS/MS methods for the targeted profiling of bile acids in diverse biological matrices, including human, mouse, and rat serum and liver tissue. nih.govcaymanchem.com These methods can simultaneously quantify a broad spectrum of bile acids, including non-conjugated, glycine-conjugated, and taurine-conjugated species, in a single analytical run. researchgate.net For instance, a validated method was able to quantify 31 major and minor bile acid species, highlighting the comprehensive nature of this approach. nih.gov The high sensitivity of these methods allows for the detection of low-abundance bile acids, with limits of quantification often in the low nanomolar range. nih.gov

Below is a table summarizing typical parameters of a UPLC-MS/MS method for bile acid analysis:

ParameterTypical Value/Condition
Chromatography System Acquity UPLC system
Column Acquity UPLC BEH C18 (1.7 µm, 2.1 × 100 mm)
Column Temperature 65°C
Autosampler Temperature 4°C
Mobile Phase A 0.1% formic acid in water
Mobile Phase B 0.1% formic acid in acetonitrile (B52724)
Flow Rate 0.5 mL/min
Injection Volume 4 µL
Mass Spectrometer Triple quadrupole (QQQ) or Q-TOF
Ionization Mode Negative Electrospray Ionization (ESI)

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

While UPLC-MS/MS has become the predominant technique, gas chromatography-mass spectrometry (GC-MS) has also been historically used for bile acid analysis. creative-proteomics.comnih.gov This method often requires a derivatization step to increase the volatility of the bile acids before they can be analyzed by GC. creative-proteomics.com GC-MS can provide high-resolution separation and sensitive detection of bile acids. creative-proteomics.com

Deuterium-labeled bile acids, including precursors to compounds like Tauro-α-muricholic acid-d4, serve as excellent internal standards in GC-MS analysis. nih.gov They exhibit similar chemical behavior to their endogenous counterparts during derivatization and chromatography, ensuring accurate quantification. nih.gov For instance, a specific method for determining cholic, chenodeoxycholic, and deoxycholic acid in serum using deuterium-labeled standards and selected ion monitoring has been described, demonstrating the high accuracy of this approach. nih.gov

Precision and Accuracy Enhancement through Deuterated Internal Standards

The use of deuterated internal standards, such as this compound, is a cornerstone of achieving high precision and accuracy in quantitative mass spectrometry. researchgate.netnih.gov This approach, known as isotope dilution mass spectrometry, is considered the most specific measurement method for bile acids. nih.gov The co-elution of the deuterated standard with the endogenous analyte allows for the correction of matrix effects, which are a common source of variability and inaccuracy in the analysis of complex biological samples. researchgate.net

The addition of a known amount of the deuterated internal standard at the beginning of the sample preparation process ensures that any loss of analyte during extraction, purification, and analysis is accounted for. nih.gov This leads to a significant improvement in the reproducibility and reliability of the results. Studies have shown that methods employing deuterated standards exhibit excellent intra-day and inter-day precision, often with coefficients of variation (CV) below 10%. nih.govresearchgate.net The accuracy of these methods is also high, with recovery rates typically ranging from 85% to 115%. nih.govresearchgate.net

The following table presents data on the precision of a bile acid quantification method using deuterated internal standards:

AnalyteIntra-day Precision (% CV)Inter-day Precision (% CV)
Cholic Acid1.4 - 3.32.1 - 12.7
Chenodeoxycholic Acid1.4 - 3.32.1 - 12.7
Deoxycholic Acid1.4 - 3.32.1 - 12.7
Tauro-α-muricholic Acid< 10< 10
Glycocholic Acid< 10< 10

Stable Isotope Tracer Studies for Metabolic Flux Analysis

Stable isotope-labeled compounds like Tauro-α-muricholic acid-d4 are valuable tools for in vivo metabolic flux analysis. By administering a deuterated bile acid to a biological system, researchers can trace its metabolic fate and investigate the dynamics of bile acid synthesis, transport, and transformation. These studies provide insights into the regulation of bile acid homeostasis and how it is altered in disease states.

For example, deuterated bile acids can be used to measure the rate of de novo bile acid synthesis in the liver and the enterohepatic circulation of bile acids. isotope.com By monitoring the appearance of the deuterated label in different bile acid species over time, it is possible to map out metabolic pathways and identify key enzymatic steps. This information is crucial for understanding the mechanisms underlying various metabolic disorders.

Optimized Sample Preparation Protocols for Diverse Biological Matrices (e.g., serum, liver tissue, fecal matter, cell cultures)

The choice of sample preparation protocol is critical for the successful analysis of bile acids and is highly dependent on the biological matrix being studied. caymanchem.comnih.govnih.govecu.edu.auresearchgate.netresearchgate.net The goal of sample preparation is to efficiently extract the bile acids from the matrix while removing interfering substances such as proteins and lipids. frontiersin.org

For serum and plasma , a common and straightforward method is protein precipitation using a cold organic solvent like methanol (B129727) or acetonitrile. mdpi.comsigmaaldrich.com The sample is mixed with the solvent containing the deuterated internal standards, vortexed, and centrifuged to pellet the precipitated proteins. sigmaaldrich.com The resulting supernatant, containing the bile acids, is then evaporated and reconstituted in a solvent compatible with the analytical method. sigmaaldrich.com

Liver tissue analysis typically involves homogenization of the tissue in a solvent mixture, often methanol-based, to extract the bile acids. mdpi.comnih.gov Solid-phase extraction (SPE) can be employed for further cleanup and concentration of the bile acids from the tissue homogenate. creative-proteomics.com

The extraction of bile acids from fecal matter can be more challenging due to the complexity of the matrix. ecu.edu.au A common approach involves an initial extraction with a solvent like isopropanol, followed by a cleanup step using solid-phase extraction to remove contaminants that could interfere with the analysis. ecu.edu.au

For cell cultures , a simple and accurate method involves the direct extraction of bile acids from the cells and the surrounding culture medium. nih.gov This allows for the investigation of bile acid metabolism and transport at the cellular level. A typical procedure involves adding an extraction solution, often a mixture of methanol and acetonitrile containing deuterated internal standards, directly to the cell culture plate. acs.org After incubation and centrifugation to remove cell debris, the supernatant can be directly analyzed. acs.org

The following table summarizes common sample preparation techniques for different biological matrices:

Biological MatrixCommon Preparation Techniques
Serum/PlasmaProtein Precipitation (Methanol or Acetonitrile)
Liver TissueHomogenization followed by Solid-Phase Extraction (SPE)
Fecal MatterSolvent Extraction followed by Solid-Phase Extraction (SPE)
Cell CulturesDirect Solvent Extraction

Interplay with Gut Microbiota and Bile Acid Biotransformation Pathways

Microbial Deconjugation of Tauro-conjugated Bile Acids

The initial and rate-limiting step in the metabolism of conjugated bile acids, such as Tauro-α-muricholic acid, within the gastrointestinal tract is deconjugation. mdpi.comanimbiosci.org This process involves the hydrolysis of the amide bond that links the bile acid's steroid nucleus to its conjugating amino acid, in this case, taurine (B1682933). animbiosci.orgnih.gov This reaction is exclusively catalyzed by microbial enzymes, as mammalian host cells lack the necessary enzymatic machinery. pnas.org

The deconjugation of tauro-conjugated bile acids releases the unconjugated bile acid (α-muricholic acid) and a free taurine molecule. tandfonline.comresearchgate.net This biotransformation is crucial because it is a prerequisite for subsequent microbial modifications of the steroid core. mdpi.compnas.org Furthermore, deconjugation significantly alters the physicochemical properties of the bile acid, increasing its pKa and hydrophobicity, which in turn affects its solubility, absorption, and biological activity. tandfonline.comnih.gov The released taurine can also be further metabolized by certain gut bacteria, contributing to the production of metabolites like hydrogen sulfide. tandfonline.comresearchgate.netnih.gov

Enzymatic Modifications by Commensal Gut Bacteria

Following deconjugation, the liberated α-muricholic acid becomes a substrate for a variety of enzymatic modifications carried out by commensal gut bacteria. These transformations are primarily mediated by two key classes of enzymes: bile salt hydrolases (BSHs) and hydroxysteroid dehydrogenases (HSDHs).

Bile Salt Hydrolases (BSHs): As mentioned, BSHs (EC 3.5.1.24) are the enzymes responsible for the initial deconjugation step. animbiosci.orgnih.gov BSH activity is widespread among gut commensals, particularly within the genera Lactobacillus, Bifidobacterium, Clostridium, and Bacteroides. pnas.orgresearchgate.net These enzymes cleave the amide bond, making the bile acid available for further metabolism. mdpi.compnas.org The activity of BSHs is a critical gateway reaction in the intricate network of bile acid biotransformations in the gut. pnas.org

Hydroxysteroid Dehydrogenases (HSDHs): Once deconjugated, the steroid nucleus of α-muricholic acid can be modified by HSDHs. nih.govillinois.edu These NAD(P)(H)-dependent oxidoreductases catalyze the reversible oxidation and epimerization of hydroxyl groups at various positions on the steroid core (e.g., C-3, C-6, C-7, C-12). nih.govresearchgate.net For instance, HSDHs can convert the α-oriented hydroxyl groups to β-oriented hydroxyl groups via a keto-intermediate, leading to the formation of different muricholic acid epimers, such as β-muricholic acid or ω-muricholic acid. nih.gov These modifications drastically alter the signaling potential of the bile acid, for example, by changing its affinity for nuclear receptors like the farnesoid X receptor (FXR). nih.govresearchgate.net

Table 1: Key Bacterial Enzymes in Bile Acid Biotransformation

Enzyme ClassFunctionExample Bacterial GeneraSubstrate ExampleProduct Example
Bile Salt Hydrolase (BSH)Deconjugation (hydrolysis of the amide bond)Lactobacillus, Bifidobacterium, ClostridiumTauro-α-muricholic Acidα-Muricholic Acid + Taurine
Hydroxysteroid Dehydrogenase (HSDH)Oxidation and epimerization of hydroxyl groupsClostridium, Eggerthella, Escherichiaα-Muricholic Acid (3α,6β,7α-trihydroxy)ω-Muricholic Acid (3α,6α,7β-trihydroxy)

Effect of Microbiota Composition on Tauro-α-muricholic Acid Levels in in vivo Models

The composition of the gut microbiota has a profound impact on the levels of Tauro-α-muricholic acid in the host. Studies comparing conventionally raised (CONV-R) mice with a complex gut microbiome to germ-free (GF) mice, which lack any microbial colonization, have provided definitive evidence for this relationship. nih.govresearchgate.net

In GF mice, the bile acid pool is composed almost entirely of host-synthesized, taurine-conjugated primary bile acids, including high levels of Tauro-α-muricholic acid and Tauro-β-muricholic acid. nih.govresearchgate.net However, upon colonization with a conventional microbiota, the levels of these tauro-conjugated muricholic acids are dramatically reduced. nih.govresearchgate.net This reduction is a direct consequence of the microbial activities discussed previously, primarily BSH-mediated deconjugation and subsequent enzymatic modifications. The presence of a diverse microbiota introduces a vast catalog of enzymes that actively transform these primary bile acids into a complex pool of secondary and tertiary bile acids. mdpi.com Alterations in the gut microbiota, for instance due to diet or exposure to contaminants like antimony and copper, can disrupt these biotransformations, leading to an accumulation of specific bile acids like Tauro-β-muricholic acid, which has been linked to liver inflammation. mdpi.com

Investigating Gut Microbiota-Bile Acid Crosstalk in Germ-Free and Colonized Animal Models

Germ-free and colonized (gnotobiotic) animal models are invaluable tools for dissecting the complex crosstalk between the gut microbiota and host bile acid metabolism. nih.govnih.govfrontiersin.org These models allow researchers to study the direct effects of microbial colonization on host physiology in a controlled environment. nih.gov

Research using these models has revealed that the gut microbiota regulates the host's synthesis of bile acids. nih.govresearchgate.net One key mechanism involves the farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and ileum that acts as a primary sensor for bile acids. mdpi.com Tauro-α-muricholic acid and its stereoisomer, Tauro-β-muricholic acid, have been identified as potent natural antagonists of FXR. nih.govresearchgate.net

In germ-free mice, the high levels of these FXR antagonists inhibit FXR signaling in the ileum. pnas.orgnih.gov This suppression leads to reduced expression of Fibroblast Growth Factor 15 (FGF15), a hormone that travels to the liver to repress the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. nih.govmdpi.com Consequently, bile acid synthesis is elevated in GF mice.

When GF mice are colonized with a microbiota, the bacterial metabolism significantly lowers the concentration of Tauro-α/β-muricholic acid. nih.govresearchgate.net This alleviates the antagonism on FXR, leading to increased FXR activation, higher FGF15 expression, and subsequent feedback inhibition of hepatic CYP7A1, ultimately downregulating bile acid synthesis. nih.gov This demonstrates a complete feedback loop where the microbiota modulates host bile acid synthesis by metabolizing specific, signaling-active bile acids. nih.govresearchgate.net

Table 2: Comparison of Bile Acid Metabolism in Germ-Free vs. Colonized Mice

FeatureGerm-Free (GF) MiceConventionally Raised (Colonized) Mice
Gut Microbiota AbsentPresent and complex
Tauro-α/β-muricholic Acid Levels HighDramatically reduced nih.govresearchgate.net
FXR Signaling in Ileum Inhibited/Antagonized pnas.orgnih.govActivated
FGF15 Expression in Ileum LowHigh
Hepatic CYP7A1 Expression High (Upregulated)Low (Downregulated via feedback inhibition) nih.gov
Overall Bile Acid Synthesis IncreasedDecreased/Regulated

Applications of Tauro α Muricholic Acid in Preclinical Disease Modeling and Mechanistic Investigations

Role in Experimental Cholestasis Research and Bile Acid Homeostasis Dysregulation

Cholestasis is a condition characterized by the impairment of bile flow, leading to the accumulation of toxic bile acids in the liver and subsequent cellular damage. nih.gov Tauro-α-muricholic acid and its isomers are utilized in experimental models to investigate the mechanisms of cholestasis and the dysregulation of bile acid homeostasis.

In rodent models, the administration of certain bile acids like taurocholic acid can induce cholestasis. nih.gov Conversely, studies have shown that other bile acids, such as tauro-β-muricholate, can preserve bile flow and protect against taurocholate-induced cholestasis in rat livers. nih.gov While direct studies on Tauro-α-muricholic acid's protective effects are less common, its role is often inferred from studies on the broader class of muricholic acids.

The maintenance of bile acid homeostasis is a tightly regulated process involving synthesis, secretion, and reabsorption of bile acids. nih.gov Dysregulation of this process is a key factor in the development of liver diseases. nih.gov Tauro-α-muricholic acid, along with its β-isomer, acts as an antagonist of the farnesoid X receptor (FXR), a key nuclear receptor that controls bile acid synthesis. nih.govresearchgate.net By antagonizing FXR, muricholic acids can influence the expression of genes involved in bile acid metabolism, providing a mechanism to study the feedback loops that govern homeostasis.

Research AreaModel SystemKey Findings
Cholestasis Isolated perfused rat liverTauro-β-muricholate preserved choleresis and prevented taurocholate-induced cholestasis. nih.gov
Bile Acid Homeostasis Germ-free and conventional miceGut microbiota regulates bile acid metabolism by reducing levels of tauro-β-muricholic acid, an FXR antagonist, thus influencing bile acid synthesis. nih.gov
Bile Acid Synthesis Cyp8b1-/- miceAbsence of cholic acid and subsequent increase in muricholic acids leads to an expansion of the bile acid pool, suggesting muricholic acids promote their own synthesis via a positive feedback loop by antagonizing FXR.

Investigation of Metabolic Disorder Models (e.g., obesity, diabetes, fatty liver disease) at a Cellular and Organismal Level

Bile acids are now recognized as critical signaling molecules in the regulation of lipid, glucose, and energy metabolism. nih.gov Consequently, Tauro-α-muricholic acid is employed in animal models of metabolic disorders to explore the underlying pathological mechanisms.

Studies using mice deficient in the enzyme steroid 12-α-hydroxylase (Cyp8b1), which consequently have a bile acid pool rich in muricholic acids, have demonstrated resistance to high-fat diet-induced obesity, steatosis (fatty liver), and glucose intolerance. nih.gov These findings suggest that an abundance of muricholic acids may confer a protective metabolic phenotype. nih.gov The proposed mechanisms include reduced lipid absorption. nih.gov

Nonalcoholic fatty liver disease (NAFLD) is a prevalent condition linked to obesity and metabolic syndrome. frontiersin.orgibd-biotech.com Research indicates that alterations in bile acid composition are associated with NAFLD. frontiersin.org The administration of specific bile acids, such as glycine-β-muricholic acid, has been shown to improve insulin resistance and ameliorate obesity-related metabolic dysfunction in mouse models. frontiersin.org These studies highlight the therapeutic potential of modulating the bile acid pool with compounds like muricholic acids for the treatment of metabolic diseases.

Metabolic DisorderAnimal ModelEffect of Increased Muricholic Acids
Obesity/Weight Gain High-fat diet-fed Cyp8b1-/- miceReduced body weight gain compared to wildtype mice. nih.gov
Fatty Liver Disease (Steatosis) High-fat diet-fed Cyp8b1-/- miceAttenuated liver enlargement and steatosis. nih.gov
Impaired Glucose Metabolism High-fat diet-fed Cyp8b1-/- miceImproved glucose tolerance and insulin sensitivity. nih.gov

Use in Pharmacological and Toxicological Research for Mechanistic Elucidation (excluding drug safety profiles)

The primary mechanism through which Tauro-α-muricholic acid and its isomers exert many of their effects is through the modulation of nuclear receptors, particularly the farnesoid X receptor (FXR). nih.govresearchgate.net This makes it a valuable tool for pharmacological and toxicological studies aimed at understanding the mechanistic basis of drug action and toxicity.

Tauro-α-muricholic acid and tauro-β-muricholic acid have been identified as naturally occurring FXR antagonists. nih.govresearchgate.net In contrast, bile acids like cholic acid and chenodeoxycholic acid are FXR agonists. researchgate.net This antagonistic action is central to its role in regulating bile acid synthesis. By inhibiting FXR, muricholic acids can upregulate the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis, creating a positive feedback loop. nih.govresearchgate.net

This antagonistic property is exploited in research to probe the function of FXR in various physiological and pathophysiological processes. For instance, the gut microbiota has been shown to regulate bile acid synthesis by metabolizing and reducing the levels of Tauro-β-muricholic acid, thereby relieving FXR inhibition in the intestine. nih.govresearchgate.net This highlights a complex interplay between the host, its microbiome, and bile acid signaling that can be dissected using compounds like Tauro-α-muricholic acid.

Receptor/PathwayEffect of Tauro-α/β-muricholic AcidConsequence
Farnesoid X Receptor (FXR) Antagonism nih.govresearchgate.netInhibition of FXR signaling pathways in the liver and ileum.
Bile Acid Synthesis (CYP7A1) UpregulationIncreased synthesis of bile acids from cholesterol. nih.gov
FXR-FGF15 Pathway InhibitionAffects the gut-liver signaling axis that regulates bile acid production. mdpi.com

Comparative Biochemical Studies Across Different Species and Biological Systems

The composition of the bile acid pool varies significantly across different species, which can lead to profound differences in metabolism and disease susceptibility. nih.gov Tauro-α-muricholic acid is a prime example of this species-specific difference, making it a key subject in comparative biochemical studies.

In mice, α- and β-muricholic acids are primary bile acids, synthesized directly from cholesterol. nih.gov In contrast, the primary bile acids in humans are cholic acid and chenodeoxycholic acid; muricholic acids are not typically found in significant amounts in humans. nih.gov This fundamental difference is a critical consideration when translating findings from mouse models to human physiology.

Furthermore, the conjugation of bile acids with amino acids also differs between species. While mice predominantly use taurine (B1682933) for conjugation, leading to compounds like Tauro-α-muricholic acid, other species like rabbits and guinea pigs primarily use glycine (B1666218). nih.gov Humans utilize both taurine and glycine. nih.gov These differences in synthesis and conjugation impact the physicochemical properties of bile acids, such as their solubility and detergency, and their signaling efficacy through receptors like FXR.

SpeciesPrimary Bile AcidsPredominant Conjugation Amino Acid
Mouse Cholic acid, Chenodeoxycholic acid, α-Muricholic acid, β-Muricholic acid nih.govTaurine nih.gov
Human Cholic acid, Chenodeoxycholic acid nih.govGlycine and Taurine nih.gov
Rabbit Cholic acid, Deoxycholic acidGlycine nih.gov

Future Directions and Advanced Research Frontiers in Tauro α Muricholic Acid Science

Development of Next-Generation Analytical Platforms for Bile Acid Metabolomics

The complexity of the bile acid pool, with its diverse structures, conjugation patterns, and wide concentration ranges in biological matrices, necessitates sophisticated analytical methods. nih.gov While traditional enzymatic assays can measure total bile acids, they lack the specificity to distinguish individual species like TαMCA. nih.gov The future of bile acid analysis lies in the continued development and refinement of high-throughput, sensitive, and highly specific analytical platforms.

Advanced methods such as gas chromatography-mass spectrometry (GC-MS) and, more prominently, liquid chromatography-mass spectrometry (LC-MS), have become the gold standard for detailed bile acid profiling. nih.govnih.gov The coupling of ultra-high-performance liquid chromatography (UPLC) with tandem mass spectrometry (MS/MS) offers exceptional separation efficiency and specificity, allowing for the accurate quantification of dozens of bile acids simultaneously from a single sample. creative-proteomics.comcreative-proteomics.com These platforms are crucial for distinguishing between structurally similar isomers, a critical capability for understanding the distinct biological activities of different bile acids. creative-proteomics.com

Future advancements will likely focus on:

Increased Throughput and Miniaturization: Developing faster and more automated workflows to analyze large cohorts of samples, essential for clinical and population-level studies.

Enhanced Sensitivity: Pushing detection limits to quantify low-abundance but biologically potent bile acids in various tissues and fluids.

Supercritical Fluid Chromatography (SFC): Further exploration of SFC coupled with MS as an alternative chromatographic technique, offering different selectivity for complex bile acid mixtures. nih.gov

Targeted Panels: The creation of specialized, quantitative panels, such as those focused on microbially-derived metabolites, will allow researchers to ask specific questions about the role of the gut microbiome in modulating bile acid profiles, including TαMCA. metabolon.com

Table 1: Comparison of Analytical Platforms for Bile Acid Detection

Technique Specificity Sensitivity Throughput Isomer Separation Key Application
Enzymatic Assays Low (Total BAs) Moderate High No Routine clinical screening of total BA levels. nih.gov
ELISA High (for specific BA) High High Limited Quantification of a single, known bile acid. nih.govcreative-proteomics.com
GC-MS High High Moderate Moderate Profiling of unconjugated and deconjugated BAs. nih.gov
HPLC/UPLC-MS/MS Very High Very High Moderate-High Yes Comprehensive, quantitative profiling of complex BA mixtures. creative-proteomics.comcreative-proteomics.com

| NMR Spectroscopy | Moderate | Low | Low | Yes | Structural elucidation and analysis of highly abundant BAs. nih.govnih.gov |

Unraveling Novel Biological Functions and Signaling Cascades beyond FXR Modulation

The primary recognized function of TαMCA is its role as a natural antagonist of the farnesoid X receptor (FXR), a key nuclear receptor that governs bile acid, lipid, and glucose metabolism. nih.govcaymanchem.com By inhibiting FXR, TαMCA plays a crucial part in the feedback regulation of bile acid synthesis. nih.govresearchgate.net However, future research is poised to uncover novel functions and signaling pathways for TαMCA that extend beyond FXR.

Bile acids are known to interact with multiple receptors, including the G-protein coupled receptor TGR5, which influences energy metabolism and inflammation. mdpi.comnih.gov While TαMCA's direct role at TGR5 is less defined than its potent FXR antagonism, investigating its potential activity at this and other receptors is a key area for future exploration.

Emerging evidence suggests TαMCA may have functions in other organ systems. A recent study investigating the gut-brain axis found that increased colonic concentrations of TαMCA in mice were negatively correlated with the hippocampal expression of NF-κB1, a key gene in inflammatory signaling cascades. tandfonline.com This finding opens up the exciting possibility that TαMCA may act as a signaling molecule that communicates from the gut to the brain, potentially modulating neuroinflammatory processes. Unraveling these new pathways will be critical to fully understanding the physiological significance of this bile acid.

Table 2: Known and Potential Signaling Pathways for Tauro-α-muricholic Acid

Target/Pathway Known/Potential Role of TαMCA Biological Context Supporting Evidence
FXR (Farnesoid X Receptor) Potent Antagonist Gut-liver axis, bile acid homeostasis Well-established; inhibits FXR activation, leading to increased bile acid synthesis. nih.govcaymanchem.comresearchgate.net
NF-κB1 Signaling Potential Negative Regulator Neuroinflammation, gut-brain axis Negative correlation observed between colonic TαMCA and hippocampal NF-κB1 expression in mice. tandfonline.com

| TGR5 | Unknown/To be determined | Energy metabolism, inflammation, gut motility | A known receptor for other bile acids; TαMCA's role is an area for future investigation. mdpi.comnih.gov |

Exploring Inter-Organ Communication Networks Involving Tauro-α-muricholic Acid

Bile acids are quintessential messengers in inter-organ communication, particularly along the gut-liver and gut-brain axes. TαMCA is a central player in the dialogue between the gut and the liver. Within the ileum (the final section of the small intestine), the gut microbiota modulates the levels of TαMCA. nih.gov As a potent FXR antagonist, TαMCA inhibits FXR signaling in intestinal cells. This inhibition suppresses the expression and release of Fibroblast Growth Factor 15 (FGF15; the human equivalent is FGF19). nih.govtandfonline.com FGF15 normally travels through the portal vein to the liver, where it activates the FGFR4 receptor to suppress the enzyme Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting step in bile acid synthesis. nih.govmdpi.com By antagonizing FXR in the gut, TαMCA effectively cuts this brake line, leading to increased bile acid production in the liver.

The frontier of this research is extending beyond the liver. The finding that changes in colonic TαMCA are associated with altered neuroinflammatory gene expression in the brain suggests a role in the gut-brain axis. tandfonline.com Future studies will aim to elucidate the precise mechanisms of this communication: Does TαMCA or a downstream signal cross the blood-brain barrier? Which specific neural or endocrine pathways are involved? Exploring these networks will reveal how microbial metabolism in the gut can influence brain function via specific bile acid signals like TαMCA.

Integration of Multi-Omics Data for Comprehensive Systems-Level Understanding

To capture the full biological impact of TαMCA, research is moving beyond single-data-point analyses toward the integration of multiple "omics" datasets. youtube.com This systems-biology approach combines data from genomics, transcriptomics (gene expression), proteomics (proteins), and metabolomics (metabolites) to build a holistic picture of cellular and organismal physiology. nih.govbiorxiv.org

Integrating multi-omics data allows researchers to connect changes across different biological layers. For example, a study could link:

Metagenomics: Alterations in the gut microbiota composition that lead to changes in TαMCA production. researchgate.netnih.gov

Metabolomics: The resulting shift in the TαMCA concentration within the gut, blood, and distant organs. researchgate.net

Transcriptomics: The downstream changes in gene expression in the liver (e.g., CYP7A1) or brain (e.g., NF-κB1) caused by TαMCA's signaling activity. tandfonline.com

Proteomics: The subsequent changes in the levels of functional proteins that execute the biological response.

This integrated approach can reveal complex feedback loops and crosstalk between pathways that would be missed by studying each component in isolation. nih.gov By applying multi-omics to studies involving TαMCA, researchers can move from simple correlations to a more profound, systems-level understanding of how this single molecule influences host health and disease.

Table 3: Application of Multi-Omics Layers in TαMCA Research

Omics Layer Information Provided Example Research Question
Metagenomics Composition and functional capacity of the gut microbiota. Which bacterial species are responsible for producing or modifying TαMCA? nih.gov
Metabolomics Quantitative profile of TαMCA and other metabolites in various biofluids and tissues. How does diet or disease alter the circulating levels of TαMCA? researchgate.net
Transcriptomics Genome-wide gene expression changes in response to TαMCA. Which genes in the liver or brain are regulated by TαMCA signaling? tandfonline.com
Proteomics Changes in protein levels and post-translational modifications. How does TαMCA affect the abundance of key enzymes or signaling proteins? biorxiv.org

| Proteomics | Changes in protein levels and post-translational modifications. | How does TαMCA affect the abundance of key enzymes or signaling proteins? biorxiv.org |

Addressing Methodological Challenges in Bile Acid Research and Isotopic Tracing

Despite significant progress, bile acid research faces persistent methodological hurdles, including the vast chemical diversity of bile acids and their presence in complex biological samples. nih.gov Isotopic tracing, which uses isotopically labeled compounds to follow metabolic pathways, is a powerful technique but comes with its own set of challenges. nih.gov

One of the most critical applications of Tauro-α-muricholic Acid-d4 Sodium Salt is in addressing a key analytical challenge: accurate quantification. As a stable isotope-labeled internal standard, it is added to a biological sample at a known concentration before processing. caymanchem.comcymitquimica.com Because it is chemically identical to the natural compound (apart from its slightly higher mass due to the deuterium (B1214612) atoms), it behaves the same way during sample extraction and ionization in the mass spectrometer. By comparing the signal of the natural TαMCA to the known amount of the d4-labeled standard, researchers can correct for experimental variability and achieve highly accurate measurements. nih.gov

Future challenges and areas of development in this field include:

In Vivo Tracing Dynamics: For metabolic flux studies, achieving a steady-state isotopic enrichment in a whole organism can be difficult and costly. nih.gov Developing more sophisticated models and experimental designs is crucial.

Computational Analysis: Interpreting the complex data from isotope tracing experiments is non-trivial. There is a need for more robust, automated computational pipelines and algorithms that can accurately calculate metabolic fluxes and reduce uncertainty, especially when working with limited data. nih.govbiorxiv.org

Standardization: A lack of standardized methodologies across laboratories can make it difficult to compare results from different studies. researchgate.net Continued efforts to standardize sample collection, processing, and data analysis are needed.

Table 4: Methodological Challenges and Future Directions in Bile Acid Research

Challenge Description Future Direction / Solution
Accurate Quantification Sample loss during preparation and instrument signal drift can lead to inaccurate measurements. Use of stable isotope-labeled internal standards, such as this compound. cymitquimica.comnih.gov
Metabolic Flux Analysis Accurately calculating the rate of metabolic pathways from tracing data is computationally complex. Development of advanced, automated algorithms and software to reduce uncertainty and handle limited datasets. nih.govbiorxiv.org
In Vivo Isotope Labeling Difficulty and cost associated with achieving isotopic steady-state in whole-organism studies. Improved dynamic labeling strategies and more sophisticated pharmacokinetic modeling. nih.gov

| Data Complexity | The large datasets generated by untargeted metabolomics and multi-omics studies are challenging to process and interpret. | Optimization of data processing parameters and development of advanced bioinformatics tools for data integration. biorxiv.orgbohrium.com |

Q & A

Q. How is Tauro-α-Muricholic Acid-d4 Sodium Salt used as an internal standard in bile acid quantification?

This deuterated compound serves as a stable isotope-labeled internal standard for liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). Its structural similarity to endogenous tauro-α-muricholic acid ensures consistent ionization efficiency, enabling precise quantification by correcting for matrix effects and instrument variability. Researchers typically spike it into biological samples (e.g., serum, feces) at a known concentration before extraction to normalize recovery rates and validate analytical accuracy .

Q. What methodological considerations are critical for preparing this compound for in vivo studies?

For animal studies, dissolution protocols must account for its limited aqueous solubility. A validated formulation involves dissolving the compound in a mixture of DMSO, Tween 80, and saline (e.g., 10:5:85 ratio) to ensure homogeneity and bioavailability. Prior to administration, stability tests under physiological conditions (pH 7.4, 37°C) should confirm no degradation over the experimental timeframe .

Q. How do researchers validate the specificity of this compound in complex biological matrices?

Validation includes:

  • Chromatographic separation : Optimize LC conditions (e.g., C18 column, gradient elution with methanol/ammonium acetate) to resolve the deuterated standard from unlabeled analogs and matrix interferents.
  • Mass transition specificity : Use multiple reaction monitoring (MRM) to track unique precursor-to-product ion transitions (e.g., m/z 541.71 → fragment ions) .

Advanced Research Questions

Q. How can researchers address discrepancies in bile acid quantification when using this compound across different LC-MS platforms?

Inter-platform variability often arises from differences in ionization sources (e.g., ESI vs. APCI) or collision energy settings. To mitigate this:

  • Perform cross-calibration using shared reference samples.
  • Adjust collision energy to minimize in-source fragmentation and optimize signal-to-noise ratios.
  • Validate against orthogonal methods (e.g., enzymatic assays) for critical findings .

Q. What experimental strategies are employed to investigate the role of this compound in gut microbiome-host interactions?

Advanced approaches include:

  • Gnotobiotic models : Colonize germ-free mice with defined microbial communities and track bile acid transformation using the deuterated standard.
  • Metabolomic profiling : Integrate LC-MS data with 16S rRNA sequencing to correlate microbial taxa with bile acid modulation.
  • Receptor signaling assays : Use FXR/TGR5 reporter cell lines to assess the compound’s impact on bile acid signaling pathways .

Q. How can co-elution of deuterated and endogenous bile acids be resolved in high-throughput metabolomic studies?

Co-elution risks inaccurate quantification. Solutions include:

  • High-resolution mass spectrometry (HRMS) : Leverage exact mass differences (e.g., Δ*~4.025 Da* from deuterium substitution) to distinguish isotopic clusters.
  • Ion mobility separation : Implement drift-tube or TIMS-based systems to add a second dimension of separation based on ion shape/size .

Q. What are the mechanistic implications of isotopic effects in this compound during enzymatic assays?

While deuterium labeling minimally affects bile acid structure, kinetic isotope effects (KIEs) may alter enzyme binding or turnover rates in vitro. To assess this:

  • Compare reaction rates between deuterated and unlabeled substrates in recombinant CYP7A1 or bacterial bile salt hydrolase (BSH) assays.
  • Use molecular dynamics simulations to model deuterium-induced conformational changes in enzyme-substrate complexes .

Methodological Validation & Data Interpretation

Q. How should researchers statistically analyze batch-to-batch variability in this compound purity?

  • Request Certificates of Analysis (CoA) for each batch, verifying purity (>95% by HPLC) and isotopic enrichment (>98 atom % D).
  • Perform intra-laboratory cross-validation using spike-recovery experiments in representative matrices (e.g., liver homogenates) .

Q. What criteria define the limit of quantification (LOQ) for this compound in low-abundance samples (e.g., cerebral spinal fluid)?

LOQ is determined by:

  • Signal-to-noise ratio ≥10:1 in MRM mode.
  • Precision (CV <15%) and accuracy (80–120% recovery) across triplicate runs.
  • Calibration curve linearity (R² >0.99) at sub-nanomolar concentrations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.